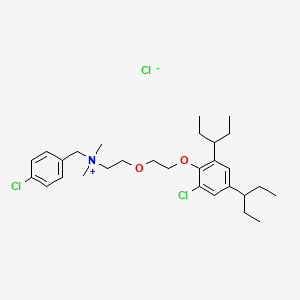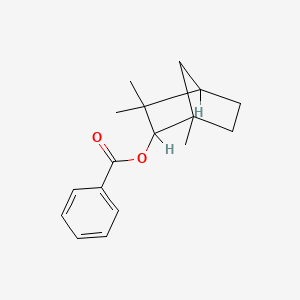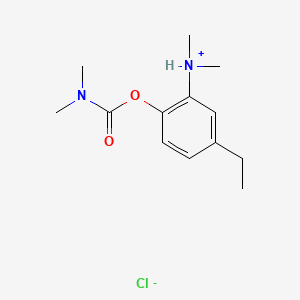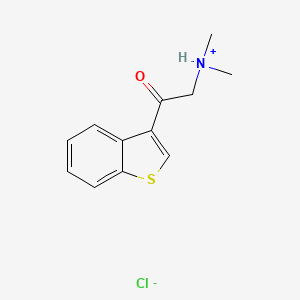
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride typically involves the acylation of a benzothiophene derivative. One common method is the Friedel-Crafts acylation, where a benzothiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene: A simpler structure without the dimethylaminomethyl ketone group.
Benzothiazole: Contains a nitrogen atom in the ring instead of sulfur.
Thiazole: A five-membered ring with sulfur and nitrogen atoms.
Uniqueness
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiophene ring with a dimethylaminomethyl ketone group makes it a versatile compound for various applications .
Propiedades
Número CAS |
7388-08-1 |
|---|---|
Fórmula molecular |
C12H14ClNOS |
Peso molecular |
255.76 g/mol |
Nombre IUPAC |
[2-(1-benzothiophen-3-yl)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C12H13NOS.ClH/c1-13(2)7-11(14)10-8-15-12-6-4-3-5-9(10)12;/h3-6,8H,7H2,1-2H3;1H |
Clave InChI |
DIKGAMKVBQRSQP-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CC(=O)C1=CSC2=CC=CC=C21.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


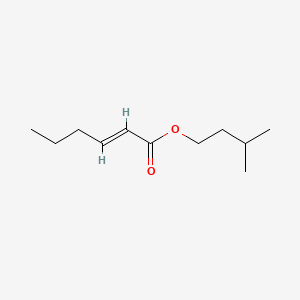
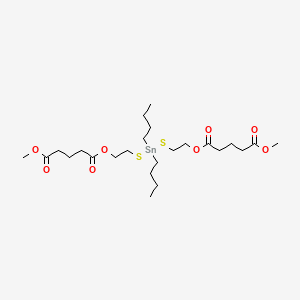
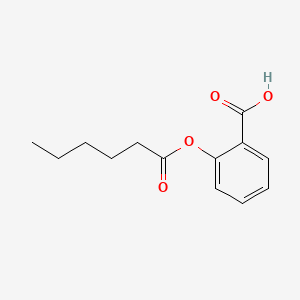
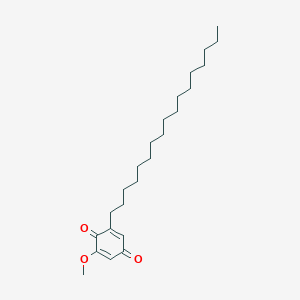
![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)


![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
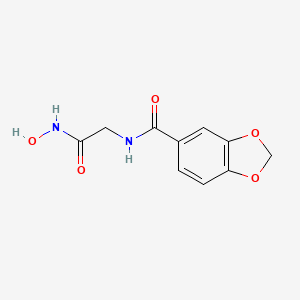
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
